molecular formula C20H15BrN6O B563864 Etravirine-13C3 CAS No. 1189671-48-4

Etravirine-13C3

Cat. No.: B563864
CAS No.: 1189671-48-4
M. Wt: 438.262
InChI Key: PYGWGZALEOIKDF-WTZVUXPESA-N
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Description

Etravirine-13C3 is a stable isotope-labeled compound of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. Etravirine is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is known for its activity against both wild-type and non-nucleoside reverse transcriptase inhibitor-resistant strains of HIV .

Preparation Methods

The synthesis of etravirine involves several steps, including halogenation, amination, and nucleophilic substitution reactions. One practical method for synthesizing etravirine is via a microwave-promoted amination process. This method significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . The synthetic routes can be divided into two main methods:

Chemical Reactions Analysis

Etravirine-13C3 undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenated pyridines, ammonia, and various nucleophiles. The major products formed from these reactions are intermediates that eventually lead to the final product, etravirine .

Scientific Research Applications

Etravirine-13C3 has several scientific research applications:

Mechanism of Action

Etravirine-13C3 exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and blocks its DNA-dependent and RNA-dependent polymerase activities, preventing the virus from replicating. Etravirine does not inhibit human DNA polymerase alpha, beta, or gamma .

Comparison with Similar Compounds

Etravirine-13C3 is unique compared to other non-nucleoside reverse transcriptase inhibitors due to its higher genetic barrier to resistance and its activity against resistant strains of HIV. Similar compounds include:

This compound stands out due to its improved resistance profile and effectiveness against a broader range of HIV strains.

Properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-WTZVUXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[13C]2=NC(=N[13C](=[13C]2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747777
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189671-48-4
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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